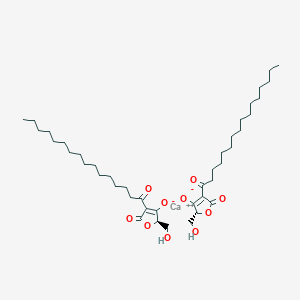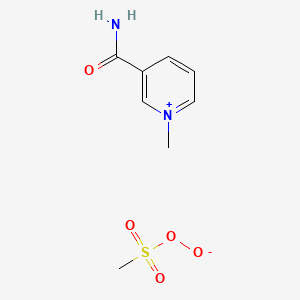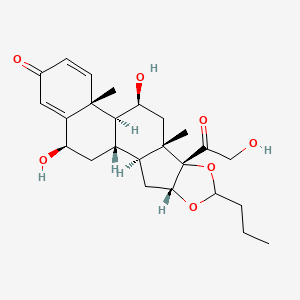
6beta-Hydroxybudesonide
説明
6beta-Hydroxybudesonide (6beta-OHB) is a synthetic glucocorticoid that has been used in scientific research applications for its biochemical and physiological effects. 6beta-OHB is a derivative of the naturally occurring steroid hormone cortisol and is an analogue of the drug budesonide, which is used in the treatment of asthma and other respiratory ailments. 6beta-OHB is a potent glucocorticoid that has been shown to have a wide range of effects on the body, including anti-inflammatory, immunosuppressive, and metabolic effects.
科学的研究の応用
Pharmacokinetics and Metabolism : Wang et al. (2003) developed a method for quantifying budesonide and its metabolites, including 6beta-Hydroxybudesonide, in human plasma. This method is crucial for monitoring plasma concentrations of these compounds in pharmacokinetic studies (Wang, Tang, Moellmann, & Hochhaus, 2003).
Drug Induction and Inhibition : Galteau and Shamsa (2003) reviewed the role of urinary 6beta-Hydroxycortisol excretion as a marker for drug induction and inhibition in humans and animals. Their work included evaluating the factors influencing 6beta-Hydroxycortisol excretion, which is related to 6beta-Hydroxybudesonide (Galteau & Shamsa, 2003).
Hepatic CYP3A Induction : Tang et al. (2000) established a method for determining the 6beta-Hydroxycortisol to cortisol ratio in monkey urine. This ratio is used to estimate potential CYP3A induction, a process relevant to understanding the metabolic pathway of 6beta-Hydroxybudesonide (Tang, Kassahun, Mcintosh, Brunner, & Rodrigues, 2000).
Cytochrome P450 3A Phenotyping : Furuta et al. (2003) used 6beta-Hydroxylation clearance of endogenous cortisol as a new index for in vivo CYP3A phenotyping in humans. Their findings provide insights into using metabolic clearance rates to assess CYP3A activity, which is relevant to the metabolism of 6beta-Hydroxybudesonide (Furuta, Suzuki, Mori, Shibasaki, Yokokawa, & Kasuya, 2003).
Gastrointestinal Transit Effects : Yancey-Wrona et al. (2009) studied the effects of 6beta-naltrexol, a compound related to 6beta-Hydroxybudesonide, on gastrointestinal transit in mice, providing insights into the potential gastrointestinal effects of related compounds (Yancey-Wrona, Raymond, Mercer, Sadee, & Bilsky, 2009).
Drug Interaction Studies : Micuda et al. (2001) investigated the influence of amiodarone on the urinary excretion of 6beta-Hydroxycortisol, which has implications for understanding how drugs like 6beta-Hydroxybudesonide might interact with other medications (Micuda, Hodač, Šišpera, Pařízek, Pleskot, Zimová, Cerman, Martínková, & Pidrman, 2001).
作用機序
Target of Action
6beta-Hydroxybudesonide is a metabolite of budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary target of budesonide, and by extension 6beta-Hydroxybudesonide, is the glucocorticoid receptor .
Mode of Action
The mode of action of 6beta-Hydroxybudesonide is similar to that of budesonide. The short-term effects of corticosteroids like budesonide are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
Budesonide is degraded 3–6 times as rapidly as triamcinolone acetonide in human and rat liver, respectively . Beclomethasone dipropionate is immediately hydrolyzed to the monopropionate in human liver . 6beta-Hydroxybudesonide and 16alpha-hydroxy prednisolone are two of the main metabolites of budesonide in human liver . The formation of these metabolites are important inactivation steps .
Pharmacokinetics
The pharmacokinetics of budesonide was studied in healthy male volunteers after inhalation, oral, and intravenous administration . The plasma half-life was 2.8 +/- 1.1 h (mean +/- SD), distribution volume 301.3 +/ 41.7 1 and plasma clearance 83.7 +/- 27.5 1/h . The systemic availability was 10.7 +/- 4.3% after oral administration and 72.8 +/- 42.0% after inhalation, corrected for the amounts of substance deposited in the inhalation device and oral cavity .
Result of Action
Approximately 60% of a budesonide dose is recovered in the urine as the major metabolites 6beta-hydroxybudesonide, 16alpha-hydroxyprednisolone, and their conjugates . No unchanged budesonide is recovered in urine .
Action Environment
It is known that the biotransformation of budesonide via cyp3a enzymes occurs after buccal drug administration . Only 2% of a buccal dose of budesonide achieves systemic circulation in healthy individuals; that fraction is 10% in patients with oral cGVHD, probably because of alterations in drug uptake and metabolization .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVVDXJXIDYDMF-GVTADUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008142 | |
| Record name | 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxybudesonide | |
CAS RN |
88411-77-2 | |
| Record name | (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88411-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088411772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J80E95H99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 6β-Hydroxybudesonide quantified in biological samples?
A1: The research article describes a validated method for quantifying 6β-Hydroxybudesonide in human plasma using liquid chromatography coupled with negative electrospray ionization tandem mass spectrometry (LC-(-)ESI-MS-MS) []. This method allows for the simultaneous quantification of budesonide and its metabolites, including 6β-Hydroxybudesonide and 16α-hydroxyprednisolone, with high sensitivity and selectivity.
Q2: What is the significance of monitoring 6β-Hydroxybudesonide levels alongside budesonide?
A2: 6β-Hydroxybudesonide is a major metabolite of budesonide, and its levels can provide insights into the pharmacokinetic profile of budesonide in individuals []. By simultaneously measuring both budesonide and its metabolites, researchers can gain a more complete understanding of the drug's absorption, metabolism, and elimination. This information is valuable for optimizing dosing regimens and understanding interindividual variability in response to budesonide treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

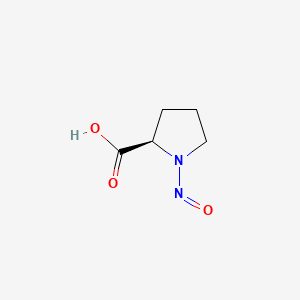
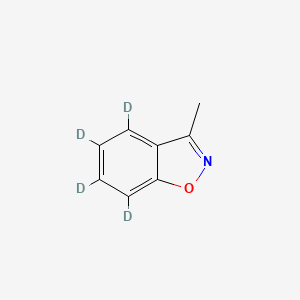

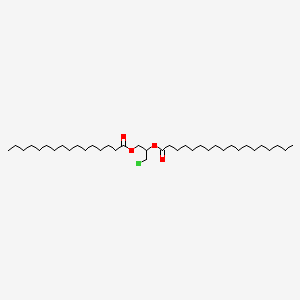
![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)
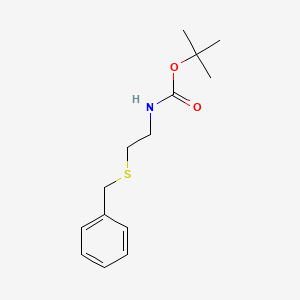
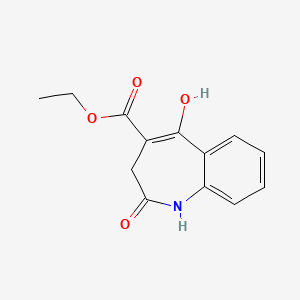
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

